(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1537173-79-7
VCID: VC21442789
InChI: InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+
SMILES: COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4g/mol

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

CAS No.: 1537173-79-7

Cat. No.: VC21442789

Molecular Formula: C17H16N2OS

Molecular Weight: 296.4g/mol

* For research use only. Not for human or veterinary use.

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - 1537173-79-7

Specification

CAS No. 1537173-79-7
Molecular Formula C17H16N2OS
Molecular Weight 296.4g/mol
IUPAC Name 2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+
Standard InChI Key CUEXSWMMNGECDD-YBFXNURJSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N
SMILES COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N
Canonical SMILES COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N

Introduction

Chemical Structure and Properties

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base containing a thiophene ring system. The compound's name indicates the (E) configuration around the C=N double bond, which is a crucial structural feature affecting its biological activity. The compound belongs to the family of tetrahydrobenzo[b]thiophene derivatives, which have garnered significant interest in medicinal chemistry.

Table 1: Chemical Properties of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

PropertyValue
CAS No.1537173-79-7
IUPAC Name2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Molecular FormulaC₁₇H₁₆N₂OS
Molecular Weight296.4 g/mol
Standard InChIInChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+
Standard InChIKeyCUEXSWMMNGECDD-YBFXNURJSA-N
Isomeric SMILESCOC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N
Canonical SMILESCOC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N

The compound features several key structural components:

  • A tetrahydrobenzo[b]thiophene core

  • A cyano (nitrile) group at the 3-position of the thiophene ring

  • A 4-methoxybenzylidene group connected via an imine linkage (C=N) at the 2-position

  • The (E) configuration of the imine group, indicating that the groups are on opposite sides of the C=N double bond

Synthetic Methodologies

The synthesis of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a two-step process beginning with the preparation of the thiophene core followed by Schiff base formation.

Synthesis of the Thiophene Core

The first step involves the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through the Gewald reaction, which is a multicomponent reaction involving cyclohexanone, malononitrile, and elemental sulfur .

Table 2: Reagents for Synthesis of the Thiophene Core

ReagentFunction
CyclohexanoneProvides the cyclohexyl moiety
MalononitrileSource of the nitrile group
Elemental sulfurForms the thiophene ring
Base catalyst (e.g., morpholine)Facilitates the cyclization reaction

The Gewald reaction typically proceeds under mild conditions (30-70°C) in a polar solvent such as ethanol or dimethylformamide (DMF) .

Schiff Base Formation

The second step involves the condensation reaction between the primary amino group of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and 4-methoxybenzaldehyde to form the imine (C=N) linkage characteristic of Schiff bases .

This condensation reaction typically occurs in ethanol with catalytic amounts of acetic acid, resulting in the elimination of water and the formation of the (E)-isomer as the predominant product .

Spectroscopic Characterization

FT-IR Spectroscopy

The infrared spectroscopic profile of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reveals characteristic absorption bands that confirm its structural features.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Assignment
C≡N2210-2230Nitrile stretching
C=N1590-1620Azomethine (imine) stretching
C-O-C1240-1260Methoxy group stretching
C=C1432-1377Thiophene ring stretching
C-S-C850-860Thiophene ring breathing

The absence of NH₂ stretching bands (typically at 3300-3500 cm⁻¹) confirms the complete conversion of the amino precursor to the Schiff base .

NMR Spectroscopy

NMR spectroscopy provides definitive confirmation of the structure. Based on similar compounds, the following characteristic signals are expected:

¹H NMR (DMSO-d₆)

Table 4: Expected ¹H NMR Signals

Chemical Shift (δ, ppm)MultiplicityAssignment
8.35-8.40Singlet-CH=N- (azomethine proton)
7.60-7.65DoubletAromatic protons (ortho to C=N)
6.90-7.00DoubletAromatic protons (meta to C=N)
3.80-3.85Singlet-OCH₃ (methoxy protons)
2.60-2.75MultipletCyclohexyl CH₂ adjacent to thiophene
1.60-1.90MultipletRemaining cyclohexyl CH₂ protons

¹³C NMR (DMSO-d₆)

The carbon NMR spectrum would show approximately 17 signals corresponding to the 17 carbon atoms in the molecule, with characteristic signals for the nitrile carbon (≈115-120 ppm), azomethine carbon (≈160-165 ppm), and methoxy carbon (≈55-56 ppm) .

Biological Activities

Thiophene-derived Schiff bases, including (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery.

Antimicrobial Properties

Thiophene-derived Schiff bases have shown significant antimicrobial activity against various pathogenic organisms. The presence of the azomethine group (-C=N-) is considered essential for their antimicrobial properties .

Table 5: Antimicrobial Spectrum of Thiophene-Derived Schiff Bases

Microbial TypeExamples of Susceptible Organisms
Gram-positive bacteriaStaphylococcus aureus, Bacillus subtilis
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosa
FungiCandida albicans, Aspergillus niger

Studies suggest that the antibacterial activity of these compounds is enhanced when coordinated with transition metals such as Co(II), Cu(II), Zn(II), and Ni(II) .

Antitubercular Activity

Recent research has explored the potential of thiophene-based Schiff bases as antitubercular agents. Molecular docking studies have identified polyketide synthase 13 (Pks 13) as a potential target for these compounds, with strong binding affinities observed .

The presence of electron-donating groups, such as the methoxy group in (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, may contribute to enhanced antitubercular activity .

MechanismDescription
Enzyme inhibitionInhibition of PDK1 and LDHA enzymes involved in cancer cell metabolism
Antioxidant activityReduction of oxidative stress, which is associated with carcinogenesis
Cell cycle regulationInterference with cancer cell division and proliferation

Structure-Activity Relationships

Several structural features of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile contribute to its biological activities:

Key Structural Elements and Their Functions

Table 7: Structure-Activity Relationships

Structural FeatureContribution to Activity
Thiophene coreProvides planarity and lipophilicity, enhancing membrane permeability
Nitrile group (-C≡N)Interacts with enzyme active sites through hydrogen bonding
Azomethine group (-C=N-)Essential for antimicrobial activity; serves as hydrogen bond acceptor
(E) configurationOptimal spatial arrangement for receptor binding
Methoxy groupElectron-donating property enhances binding to biological targets

Comparison with Related Compounds

The structural similarity of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to other thiophene-derived Schiff bases allows for comparative analysis of activity patterns.

Table 8: Comparison with Related Compounds

CompoundStructural DifferenceEffect on Activity
(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileHydroxyl group present; different position of methoxy groupEnhanced metal chelation capacity; potential for different biological targets
2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileMethyl group at position 6; methoxy group at position 2 of the phenyl ringDifferent electronic distribution affecting receptor interactions

Applications and Future Directions

Pharmaceutical Applications

The diverse biological activities of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile suggest several potential pharmaceutical applications:

  • Development of novel antimicrobial agents to address antibiotic resistance

  • Exploration as antitubercular agents targeting Pks 13

  • Investigation as potential anticancer therapeutics, particularly targeting metabolic enzymes in cancer cells

Metal Complexation

The Schiff base structure of the compound makes it an excellent ligand for complexation with various metal ions, potentially enhancing its biological activities. Metal complexes of similar thiophene-derived Schiff bases have shown:

  • Enhanced antimicrobial activity compared to the free ligand

  • Improved stability and bioavailability

  • Novel catalytic properties

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